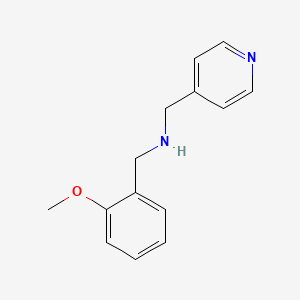
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)-” is also known as "Ammonium zirconium carbonate; ammonium zirconium (4+) carbonate hydroxide (2:1:2:2); EINECS 269-682-7" . It is a clear oily liquid and is used as finishing agents and processing aids .
Physical And Chemical Properties Analysis
This compound is a clear oily liquid . It has a boiling point of 333.6ºC at 760 mmHg . It is stable up to approximately 68C and decomposes in dilute acids and alkalies .Applications De Recherche Scientifique
-
Electrochemical Hydrogen Devices
- Field : Energy Engineering
- Application : Zirconate-based materials are used as an electrolyte in electrochemical hydrogen devices, particularly in tritium monitors, tritium recovery, hydrogen sensors, and hydrogen pump systems .
- Method : Doped zirconate materials are used due to their excellent physical stability and high proton transport numbers . Doping enhances the physical and electronic properties of zirconate materials .
- Results : These materials have been used extensively in nuclear power plants to manage hydrogen-based renewable fuel .
-
Low-Temperature Solid Oxide Fuel Cells
- Field : Material Science
- Application : Barium Zirconate (BaZrO3) based perovskite oxides, which have excellent proton conduction at intermediate temperatures and diversified structural properties with good chemical stability, are used in low-temperature solid oxide fuel cells .
- Method : The proton-conducting performance of Barium Zirconate is studied from the point of view of material science and computational engineering .
- Results : The comprehensive information provided in the research about the physical properties of barium zirconate from experimental and theoretical studies will guide aspirants to easily understand the trend and continuing research on the development of BZO materials .
-
Piezo Ceramic Technology for Environmental Impact Mitigation
- Field : Environmental Engineering
- Application : The deleterious side of the use of piezoceramic materials based on lead zirconate-titanate is lead toxicity, which complicates their production and disposal. In connection with this, a new line of research has emerged to replace lead-based ceramic materials with their lead-free counterparts .
- Method : Several technological approaches have now been developed to lower the cost of energy in the production of ceramics. There is also significant potential to improve environmental friendliness, for example by introducing additive manufacturing methods and new methods of sintering as well as by the manufacture of composites .
- Results : This research presents a brief analysis of the prospects for introducing 3D printing methods in the production of piezoceramics and piezoelectric composites from the standpoint of perfecting a strategy for mitigating environmental impact .
-
Lead Zirconate Titanate (PZT) Applications
- Field : Material Science
- Application : Given its unique properties, PZT finds extensive use in a variety of applications: Sensors and Actuators: Due to its efficient piezoelectric effect, PZT is used in sensors that convert mechanical forces, such as pressure or acceleration, into electrical signals .
- Method : Furthermore, it’s used in actuators, devices that convert electrical signals into mechanical motion .
- Results : PZT is widely used in ultrasound imaging systems, as it can generate and detect ultrasound waves. PZT is also used in devices such as piezoelectric injectors and medical micro-pumps .
Safety And Hazards
According to the Safety Data Sheets, this compound is not classified as hazardous . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
Numéro CAS |
68309-95-5 |
|---|---|
Nom du produit |
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- |
Formule moléculaire |
C2H10N2O8Z |
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
diazanium;zirconium(4+);dicarbonate;dihydroxide |
InChI |
InChI=1S/2CH2O3.2H3N.2H2O.Zr/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H3;2*1H2;/q;;;;;;+4/p-4 |
Clé InChI |
VTZCXKGZGDSBQC-UHFFFAOYSA-J |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
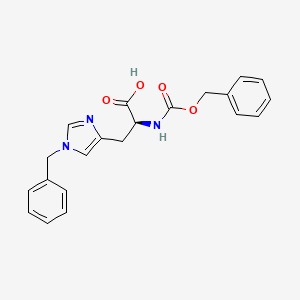
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
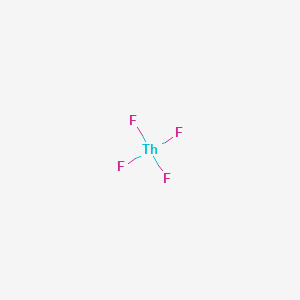
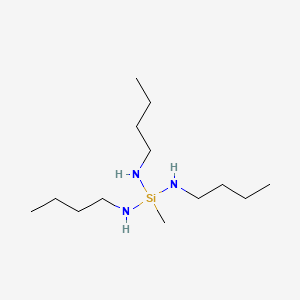
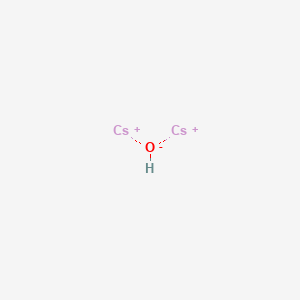
![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)
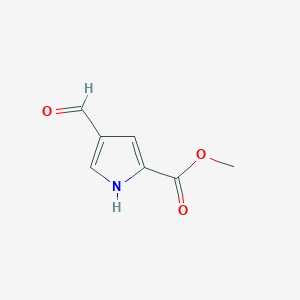
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)
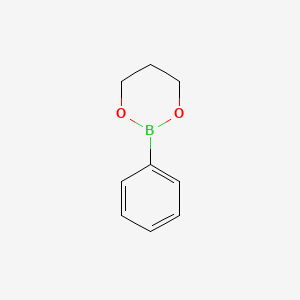
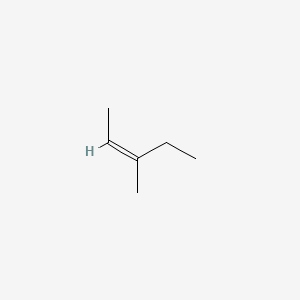
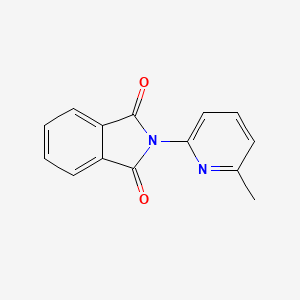
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
